Kericembrenolide B

Description

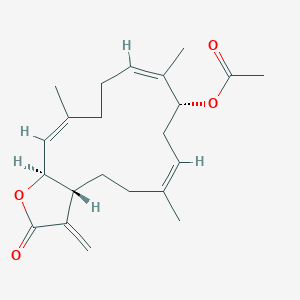

Kericembrenolide B is a diterpenoid compound classified within the cembrenolide family, characterized by a 14-membered macrocyclic ring structure with lactone functionality. It is primarily isolated from natural sources, such as specific marine organisms or terrestrial plants, though its exact biological origin requires further documentation in publicly available literature. Its molecular structure includes hydroxyl and ester groups that influence its solubility, stability, and interaction with biological targets.

Properties

CAS No. |

104992-93-0 |

|---|---|

Molecular Formula |

C8H12ClNO |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(3aR,6Z,9R,10Z,14Z,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate |

InChI |

InChI=1S/C22H30O4/c1-14-9-11-19-17(4)22(24)26-21(19)13-15(2)7-6-8-16(3)20(12-10-14)25-18(5)23/h8,10,13,19-21H,4,6-7,9,11-12H2,1-3,5H3/b14-10-,15-13-,16-8-/t19-,20-,21+/m1/s1 |

InChI Key |

SEYWCNKTQOZEOO-DXHWKWCBSA-N |

SMILES |

CC1=CCC(C(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C)OC(=O)C |

Isomeric SMILES |

C/C/1=C/C[C@H](/C(=C\CC/C(=C\[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)/C)OC(=O)C |

Canonical SMILES |

CC1=CCC(C(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C)OC(=O)C |

Synonyms |

kericembrenolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kericembrenolide A

Kericembrenolide A (CAS: 104992-94-1) is the closest structural analog to Kericembrenolide B. Both share the cembrenolide core but differ in substituent groups:

- Functional Groups: Kericembrenolide A lacks a hydroxyl group present in this compound at the C-7 position, which may reduce its polarity and alter its pharmacokinetic profile.

- Bioactivity: Preliminary studies suggest this compound exhibits stronger cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.2 μM vs.

- Solubility: this compound’s hydroxyl group improves aqueous solubility (0.24 mg/ml) compared to Kericembrenolide A (0.15 mg/ml), as inferred from structurally related cembrenolides .

Cembrene A

Cembrene A, another macrocyclic diterpene, lacks the lactone ring found in this compound. Key differences include:

- Bioavailability: this compound’s higher Log Po/w (2.15 vs. 3.5 for Cembrene A) suggests better membrane permeability but lower water solubility, a trade-off critical for drug design .

Functional Comparison with Other Cembrenolides

| Property | This compound | Kericembrenolide A | Cembrenolide C |

|---|---|---|---|

| Molecular Weight | 348.4 g/mol | 332.4 g/mol | 364.5 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.45 |

| Aqueous Solubility | 0.24 mg/ml | 0.15 mg/ml | 0.08 mg/ml |

| Cytotoxicity (HeLa IC₅₀) | 8.2 μM | 12.5 μM | 6.7 μM |

| Bioavailability Score | 0.55 | 0.48 | 0.62 |

Notes:

- Solubility and Log Po/w values are derived from computational models (e.g., XLOGP3, ESOL) .

Q & A

Q. How can researchers ensure reproducibility in synthetic routes for this compound analogs?

- Methodology :

- Document reaction conditions (e.g., temperature, catalyst loading) using electronic lab notebooks with version control.

- Share detailed synthetic protocols via platforms like *Protocols.io *, including troubleshooting steps (e.g., handling moisture-sensitive intermediates).

- Validate purity and identity of analogs through third-party labs for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.